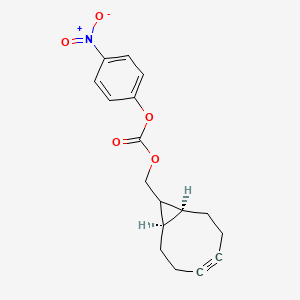

endo-BCN-O-PNB

Description

Properties

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2/t14-,15+,16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNXOXMDBLHIDB-XYPWUTKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135358 | |

| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263166-91-1 | |

| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-O-PNB for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endo-bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate (endo-BCN-O-PNB) is a bifunctional chemical linker extensively utilized in the fields of chemical biology and drug development. It serves as a critical component in the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in advanced bioconjugation techniques.

Core Concepts: Structure and Reactivity

This compound incorporates two key reactive functionalities: a strained bicyclononyne (BCN) moiety and a p-nitrophenyl (PNP) carbonate group. This dual-functionality allows for a two-step sequential or one-pot bioconjugation strategy.

-

Bicyclononyne (BCN) Moiety: The endo-BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. The high reactivity of the BCN group with azide-functionalized molecules forms a stable triazole linkage.

-

p-Nitrophenyl (PNP) Carbonate Group: The PNP carbonate is an activated ester that serves as a reactive handle for conjugation with primary amines. The p-nitrophenolate is an excellent leaving group, facilitating the formation of a stable carbamate bond with amine-containing molecules such as proteins, peptides, or small molecule ligands.[1] This reaction is typically more efficient under slightly basic conditions (pH 8.5) and at elevated temperatures (37°C).[2]

Key Physicochemical and Bio-Reactivity Data

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇NO₅ | [3][4] |

| Molecular Weight | 315.32 g/mol | [3] |

| CAS Number | 1263166-91-1 | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Storage Conditions | -20°C | |

| Solubility | Soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. |

The reactivity of the BCN moiety is a critical parameter for its application in SPAAC reactions. The following table presents kinetic data for the reaction of an endo-BCN derivative.

| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference |

| endo-BCN with benzyl azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) |

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool for the synthesis of:

-

PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used to link the target-binding ligand to the E3 ligase-binding ligand.

-

Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells. This compound can be used to conjugate the cytotoxic payload to the antibody.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related BCN linkers.

General Protocol for BCN-Azide Ligation (SPAAC)

This protocol describes the conjugation of a BCN-functionalized molecule to an azide-containing counterpart.

Materials:

-

BCN-functionalized molecule (e.g., protein, peptide)

-

Azide-functionalized molecule (e.g., payload, imaging agent)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.

-

Organic co-solvent (e.g., DMSO), if required for solubility.

Procedure:

-

Dissolve the BCN-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Add the azide-functionalized molecule to the solution of the BCN-functionalized molecule. A 5- to 20-fold molar excess of the azide component is typically used.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific reactants.

-

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or SDS-PAGE.

-

Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted reagents.

General Protocol for Conjugation of this compound to a Primary Amine

This protocol outlines the reaction of the PNP carbonate group of this compound with an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, linker with a terminal amine)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Base (e.g., DIPEA or triethylamine), optional, to facilitate the reaction.

Procedure:

-

Dissolve the amine-containing molecule in the anhydrous solvent.

-

Dissolve this compound in the same solvent.

-

Add the this compound solution to the amine-containing molecule solution. A slight molar excess (1.1 to 1.5 equivalents) of this compound is recommended.

-

If desired, add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture to scavenge the released p-nitrophenol and drive the reaction to completion.

-

Stir the reaction at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be quenched with a small amount of a primary amine (e.g., ethanolamine) to consume any excess this compound.

-

The desired BCN-functionalized product can be purified using standard chromatographic techniques.

Step-wise Synthesis of a PROTAC using this compound

This protocol provides a representative workflow for the synthesis of a PROTAC where this compound is used to connect a target protein ligand (warhead) with an E3 ligase ligand.

Step 1: Functionalization of the Warhead with this compound

-

Ensure your warhead molecule contains a primary amine.

-

Follow the protocol outlined in Section 5.2 to react the warhead with this compound to yield the BCN-functionalized warhead.

Step 2: Functionalization of the E3 Ligase Ligand with an Azide

-

Synthesize or procure an E3 ligase ligand with a suitable handle for azide introduction (e.g., a hydroxyl or amine group).

-

React the E3 ligase ligand with an azide-containing reagent (e.g., azido-PEG-NHS ester) to obtain the azide-functionalized E3 ligase ligand.

Step 3: SPAAC Reaction to form the PROTAC

-

Follow the protocol in Section 5.1 to react the BCN-functionalized warhead from Step 1 with the azide-functionalized E3 ligase ligand from Step 2.

-

Purify the final PROTAC molecule using reverse-phase HPLC.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its dual reactivity allows for the efficient and controlled assembly of PROTACs and ADCs. The bioorthogonal nature of the SPAAC reaction and the well-defined reactivity of the PNP carbonate make it an ideal linker for applications in drug discovery and chemical biology. This guide provides the foundational knowledge and experimental framework to enable researchers to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of endo-BCN-O-PNB in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endo-BCN-O-PNB linker and its mechanism of action in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of modern bioconjugation chemistry. Bicyclo[6.1.0]nonyne (BCN) is a highly reactive cyclooctyne that enables rapid and specific covalent bond formation with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This guide delves into the specifics of the endo isomer of BCN, particularly in the context of the versatile this compound linker. We will explore its synthesis, mechanism of action in SPAAC, reaction kinetics with various azides, and provide detailed experimental protocols for its application, with a focus on antibody-drug conjugate (ADC) development.

Introduction to this compound and SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized the field of bioconjugation by allowing for the efficient and bioorthogonal ligation of molecules in complex biological environments. At the heart of this reaction is a strained alkyne, which reacts selectively with an azide to form a stable triazole linkage. Bicyclo[6.1.0]nonyne (BCN) has emerged as a popular cyclooctyne for SPAAC due to its favorable balance of high reactivity and stability.

The this compound linker is a bifunctional reagent featuring the endocyclic isomer of BCN and a p-nitrophenyl (PNP) carbonate group. The endo-BCN moiety serves as the reactive handle for SPAAC, while the PNP carbonate acts as a highly efficient leaving group for facile conjugation to amine-containing molecules, such as lysine residues on proteins and antibodies. This dual functionality makes this compound a valuable tool for the construction of well-defined bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from cyclooctadiene. The key steps generally include:

-

Epoxidation: Formation of the epoxide from cyclooctadiene.

-

Cyclopropanation: Reaction with a carbene source to form the bicyclo[6.1.0]nonane core.

-

Introduction of the Alkyne: A series of reactions to introduce the triple bond within the eight-membered ring, leading to the formation of the strained BCN core. This process typically yields a mixture of exo and endo diastereomers.

-

Functionalization: The BCN alcohol intermediate is then reacted with p-nitrophenyl chloroformate to introduce the p-nitrophenyl carbonate activating group, yielding the final this compound product after separation of the diastereomers.

Mechanism of Action in SPAAC

The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne. The triple bond in BCN is distorted from its ideal linear geometry of 180°, leading to a high-energy state that is readily relieved upon cycloaddition with an azide.

The reaction proceeds via a [3+2] cycloaddition mechanism, where the 1,3-dipole of the azide reacts with the strained alkyne (the dipolarophile). Computational studies suggest that the reaction of BCN with phenyl azides proceeds through an inverse-electron demand mechanism. In this scenario, the reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich BCN and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor azide.[1]

Stereochemistry: The "endo" Advantage

BCN exists as two diastereomers: endo and exo. The endo isomer, where the cyclopropane ring is oriented towards the eight-membered ring, is generally slightly more reactive in SPAAC than the exo isomer.[2] This enhanced reactivity is attributed to the more sterically accessible alkyne in the endo configuration, which facilitates the approach of the azide.

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The following table summarizes the reported kinetic data for the reaction of endo-BCN with various azides.

| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | N/A | 0.29 | [2] |

| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | N/A | 0.19 | |

| endo-BCN | Benzyl Azide | DMSO | 37 | 0.15 | |

| endo-BCN | Phenyl Azide | N/A | N/A | Faster than with Benzyl Azide | |

| endo-BCN | Electron-deficient Aryl Azides | N/A | N/A | Up to 29x faster than with aliphatic azides |

Note: The reactivity of BCN is significantly influenced by the electronic properties of the azide. Electron-withdrawing groups on aryl azides can lead to a substantial increase in the reaction rate due to the inverse-electron demand nature of the reaction.

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes a general procedure for labeling an antibody with this compound by targeting lysine residues.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into PBS. The antibody concentration should typically be in the range of 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. The optimal molar excess (typically ranging from 5 to 20 equivalents) should be determined empirically for each antibody.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching: Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted this compound and other small molecules from the antibody conjugate using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger antibody conjugate from smaller reactants.

-

Hydrophobic Interaction Chromatography (HIC): Can be used to separate antibody species with different drug-to-antibody ratios (DAR).

-

-

Characterization: Characterize the resulting antibody-BCN conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

Protocol for SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the subsequent SPAAC reaction between the BCN-labeled antibody and an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent probe).

Materials:

-

BCN-labeled antibody

-

Azide-modified molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the BCN-labeled antibody with a molar excess of the azide-modified molecule (typically 1.5 to 5 equivalents).

-

Incubation: Incubate the reaction mixture at room temperature for 4-18 hours or at 37°C for 1-4 hours. The optimal reaction time and temperature should be determined empirically.

-

Purification: Purify the resulting antibody conjugate to remove any unreacted azide-modified molecule. SEC or HIC are commonly used methods.

-

Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Monitoring SPAAC Reaction Progress using NMR Spectroscopy

The progress of a SPAAC reaction can be monitored in real-time using ¹H NMR spectroscopy.

Procedure:

-

Prepare solutions of the endo-BCN-functionalized molecule and the azide partner in a suitable deuterated solvent (e.g., DMSO-d₆) at known concentrations.

-

Include an internal standard of known concentration for quantitative analysis.

-

Initiate the reaction by mixing the two solutions in an NMR tube at a controlled temperature.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the disappearance of the reactant peaks and the appearance of the triazole product peaks to determine the reaction kinetics.

Mandatory Visualizations

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN.

Caption: Experimental workflow for antibody-drug conjugate (ADC) synthesis using this compound.

Stability of this compound

The stability of the this compound linker is a critical consideration for its use in bioconjugation. The p-nitrophenyl carbonate group is susceptible to hydrolysis, especially at higher pH. Therefore, it is recommended to prepare stock solutions of this compound in anhydrous DMSO immediately before use and to perform conjugation reactions in buffers with a pH range of 7.2-8.0. The BCN moiety itself is relatively stable under physiological conditions but can be sensitive to acidic conditions.

Conclusion

The this compound linker is a powerful and versatile tool for the construction of well-defined bioconjugates through Strain-Promoted Azide-Alkyne Cycloaddition. Its high reactivity, driven by the ring strain of the endo-BCN moiety, and the efficient amine-coupling chemistry enabled by the p-nitrophenyl carbonate group, make it particularly well-suited for applications in drug development, diagnostics, and fundamental biological research. This guide has provided a detailed overview of its mechanism of action, kinetic properties, and practical application, offering researchers the foundational knowledge to effectively utilize this important bioorthogonal linker in their work.

References

introduction to strain-promoted alkyne-azide cycloaddition

An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Bioorthogonal Chemistry

In the complex milieu of a living system, the ability to selectively modify a single molecular species without perturbing the native biological architecture is a paramount challenge. The field of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, addresses this challenge by employing chemical reactions that can proceed within living organisms without interfering with innate biochemical processes.[1][2][3] At the forefront of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful metal-free click reaction that has revolutionized bioconjugation, in vivo imaging, and drug development.[4][5]

Developed as a bioorthogonal alternative to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC circumvents the cellular toxicity associated with the metal catalyst, making it an ideal tool for studying biomolecules in their natural environment. The reaction's driving force is not a catalyst but rather the high ring strain of a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form a stable triazole linkage. This guide provides a technical overview of the SPAAC reaction, including its core mechanism, kinetic data for common reagents, detailed experimental protocols, and its applications in modern research.

The Core Mechanism and Reagents

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between a cyclooctyne (the alkyne) and an azide. The key to its catalyst-free nature is the use of a cyclic alkyne, typically a derivative of cyclooctyne. The triple bond in a linear alkyne is sp-hybridized with a bond angle of 180°. Forcing this bond into an eight-membered ring creates significant bond angle deformation and, consequently, high ring strain (approx. 18 kcal/mol). This destabilization of the alkyne ground state significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.

The azide partner is a small, stable, and abiotic functional group that is virtually absent from biological systems, making it an ideal bioorthogonal handle. When a strained cyclooctyne and an azide-modified molecule are brought together, they "click" to form a stable, covalent triazole ring.

References

An In-depth Technical Guide to endo-BCN-O-PNB for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-Bicyclo[6.1.0]nonyne-O-para-nitrophenyl carbonate (endo-BCN-O-PNB), a key reagent in the field of copper-free click chemistry. We will delve into its mechanism of action, quantitative performance data, detailed experimental protocols, and its applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and Copper-Free Click Chemistry

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable tool for bioconjugation, allowing for the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] At the forefront of this technology are strained cyclooctynes, such as Bicyclo[6.1.0]nonyne (BCN).[4]

This compound is a bifunctional linker that incorporates the highly reactive endo isomer of the BCN moiety.[5] The bicyclic structure of BCN induces significant ring strain, which is the driving force for its rapid reaction with azides. The endo configuration is noted to be slightly more reactive than its exo counterpart. The para-nitrophenyl (PNB) carbonate group serves as an excellent leaving group, facilitating the reaction of this compound with primary and secondary amines to form stable carbamate linkages. This dual reactivity makes this compound a versatile tool for attaching the BCN handle to various molecules of interest, which can then be "clicked" to an azide-modified partner.

Quantitative Performance Data

| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| endo-BCN vs. Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 | |

| endo-BCN-OH vs. Benzyl Azide | DMSO | 37 | 0.15 | |

| exo-BCN vs. Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.19 |

It is also noteworthy that the choice of the azide reaction partner can influence the reaction kinetics. For instance, BCN has been shown to react faster with phenyl azides compared to dibenzocyclooctyne (DBCO), another common cyclooctyne.

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: conjugation to an amine-containing molecule and the subsequent copper-free click reaction with an azide.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the general procedure for labeling a molecule containing a primary or secondary amine with this compound.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Dissolution: Dissolve the amine-containing molecule in the anhydrous solvent.

-

Addition of Base: Add 1.5-2.0 equivalents of the tertiary amine base to the solution. This will deprotonate the amine, increasing its nucleophilicity.

-

Addition of this compound: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture. A 1.1 to 1.5 molar excess of this compound relative to the amine is typically used.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or a primary amine-containing scavenger resin.

-

Purification: The desired BCN-conjugated product is purified from the reaction mixture using an appropriate chromatographic technique.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general procedure for the copper-free click reaction between a BCN-functionalized molecule and an azide-modified molecule.

Materials:

-

BCN-functionalized molecule (from Protocol 1)

-

Azide-modified molecule of interest

-

Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO, or a mixture)

-

Reaction vessel

-

Incubation equipment (e.g., shaker or incubator)

-

Analytical and purification systems (e.g., SDS-PAGE, FPLC, HPLC)

Procedure:

-

Reagent Preparation:

-

BCN-functionalized molecule solution: Prepare a stock solution of the BCN-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Azide-modified molecule solution: Prepare a solution of the azide-modified molecule (e.g., a protein) in a biocompatible buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the BCN-functionalized molecule stock solution to the azide-modified molecule solution. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to minimize denaturation of biological macromolecules.

-

Incubate the reaction mixture for 1-4 hours at room temperature or for 12-24 hours at 4°C for sensitive biomolecules. Protect the reaction from light if using fluorescently tagged molecules.

-

-

Removal of Unreacted Reagents:

-

Purify the labeled conjugate from unreacted reagents using a suitable method such as spin desalting columns, size-exclusion chromatography, or dialysis. Equilibrate the purification system with the desired storage buffer.

-

-

Characterization:

-

Analyze the purified, labeled product to confirm successful conjugation. For proteins, this can be done using SDS-PAGE with fluorescence imaging (if a fluorescent tag was used) followed by total protein staining (e.g., Coomassie Blue). The degree of labeling can be determined spectrophotometrically if the incorporated molecule has a distinct absorbance profile.

-

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: Synthesis of a BCN-functionalized molecule.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Caption: PROTAC synthesis utilizing this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various research and drug development applications:

-

PROTAC Synthesis: As illustrated in the diagram above, this compound is an alkyl/ether-based PROTAC linker. It can be used to conjugate an E3 ligase ligand to a warhead that binds to a target protein for degradation.

-

Bioconjugation: This reagent is widely used for the labeling of proteins, peptides, nucleic acids, and other biomolecules for applications in imaging, diagnostics, and therapeutics.

-

Surface Modification: The BCN moiety can be used to immobilize biomolecules onto surfaces for the development of biosensors and microarrays.

-

Cellular and in vivo Imaging: The bioorthogonal nature of the SPAAC reaction allows for the labeling and tracking of molecules in living cells and organisms without disrupting normal biological processes.

Conclusion

This compound is a highly effective and versatile bifunctional reagent for copper-free click chemistry. Its high reactivity, driven by the strained endo-BCN core, and its ability to readily conjugate to amine-containing molecules make it an invaluable tool for researchers and drug development professionals. The detailed protocols and performance data provided in this guide aim to facilitate the successful implementation of this compound in a wide range of applications, from fundamental biological research to the development of novel therapeutics like PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

An In-depth Technical Guide to the BCN Group in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of powerful, specific, and biocompatible reactions. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) has gained prominence for its ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst. Central to this reaction is the bicyclo[6.1.0]nonyne (BCN) group, a strained cyclooctyne that has become an indispensable tool for the precise and stable linkage of biomolecules. This technical guide provides a comprehensive overview of the BCN group, its core properties, and its applications in bioconjugation, with a focus on quantitative data and detailed experimental protocols.

Core Principles of BCN-Mediated Bioconjugation

BCN is a cyclooctyne that is fused to a cyclopropane ring, which imparts significant ring strain. This inherent strain is the driving force behind its high reactivity towards azides in a [3+2] cycloaddition reaction, leading to the formation of a stable triazole linkage.[1] This reaction is bioorthogonal, meaning it occurs with high specificity and does not interfere with native biological processes.[2]

BCN exists as two diastereomers, endo and exo. While both are reactive, the endo isomer generally exhibits slightly faster reaction kinetics.[1][3] The choice between the isomers can depend on the specific application and the desired reactivity.

Quantitative Data: Kinetics and Stability

The efficiency of a bioconjugation reaction is critically dependent on the kinetics of the linker and the stability of the resulting conjugate. The following tables summarize key quantitative data for BCN linkers.

Reaction Kinetics

The SPAAC reaction involving BCN is a second-order process. The rate of this reaction is influenced by the structure of both the BCN isomer and the azide partner.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |

| BCN | Phenyl-CH₂-CH₂-N₃ | 0.31 | THF/H₂O (9:1) |

| DIFO | Benzyl azide | 0.076 | Not Specified |

| Data sourced from multiple studies.[2] |

When compared to another commonly used strained alkyne, dibenzocyclooctyne (DBCO), BCN generally exhibits slower reaction kinetics. However, the steric environment of the azide can influence the choice of linker, with BCN showing more consistent reactivity with sterically hindered azides.

| Cyclooctyne | Azide Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| BCN | Primary Azide | 0.03 |

| ADIBO (DBCO analog) | Primary Azide | 0.88 |

| BCN | Secondary Azide | 0.03 |

| ADIBO (DBCO analog) | Secondary Azide | 0.69 |

| BCN | Tertiary Azide | 0.02 |

| ADIBO (DBCO analog) | Tertiary Azide | 0.003 |

| Data is representative and sourced from comparative studies. |

Stability

The stability of the BCN moiety and the resulting conjugate is crucial, particularly for in vivo applications. BCN linkers have demonstrated greater stability in the presence of biological thiols like glutathione (GSH) compared to DBCO linkers. However, the linkage chemistry (e.g., amide vs. carbamate) can significantly impact stability in biological media.

| Crosslinker | Condition | Half-life |

| BCN | 100 µM GSH | ~6 hours |

| DBCO | 100 µM GSH | 71 minutes |

| BCN | On-protein, pH 7.2 | Unstable |

| Data from stability studies. |

Mandatory Visualizations

Logical Relationship: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: The logical flow of the SPAAC reaction with BCN.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: General workflow for ADC synthesis using a BCN linker.

Signaling Pathway: Simplified HER2 Signaling

Caption: Simplified HER2 signaling pathway targeted by ADCs.

Experimental Protocols

Protocol 1: Labeling of an Antibody with a BCN-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a BCN-NHS ester.

Materials:

-

Antibody of interest (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4-8.5)

-

BCN-NHS ester (e.g., BCN-PEG4-NHS ester)

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column for antibody purification

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Preparation of BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in DMSO to a concentration of 10 mM.

-

Reaction Setup:

-

To the antibody solution, add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution.

-

The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted BCN-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification:

-

Remove the excess, unreacted BCN-NHS ester and quenching reagent by SEC.

-

Use PBS, pH 7.4, as the mobile phase.

-

Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the BCN-labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

-

Confirm the integrity and purity of the conjugate using SDS-PAGE and HPLC.

-

-

Storage: Store the purified BCN-labeled antibody at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Labeling of Cell Surface Proteins for Live-Cell Imaging

This protocol outlines a two-step procedure for labeling a specific cell surface protein using an azide-modified antibody followed by a BCN-functionalized fluorophore.

Materials:

-

Cells expressing the protein of interest

-

Primary antibody targeting the cell surface protein, modified with an azide group (prepared separately)

-

BCN-Fluorophore (e.g., BCN-PEG4-FITC)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable vessel for imaging (e.g., glass-bottom dish).

-

Primary Antibody Incubation:

-

Incubate the cells with the azide-modified primary antibody (e.g., 1-10 µg/mL in live-cell imaging medium) for 1 hour at 4°C to minimize internalization.

-

-

Washing: Wash the cells three times with cold PBS to remove any unbound antibody.

-

BCN-Fluorophore Incubation:

-

Add the BCN-Fluorophore (e.g., 5-20 µM in live-cell imaging medium) to the cells.

-

Incubate for 30-60 minutes at 37°C to facilitate the SPAAC reaction.

-

-

Final Washing: Wash the cells three times with warm PBS to remove the unreacted BCN-Fluorophore.

-

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Conclusion

The BCN group is a powerful and versatile tool in the field of bioconjugation. Its favorable balance of reactivity and stability, combined with the bioorthogonality of the SPAAC reaction, makes it an ideal choice for a wide range of applications, from the construction of complex therapeutic molecules like ADCs to the precise labeling of biomolecules in their native cellular environment. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively harness the potential of BCN in their scientific endeavors.

References

The Role of the p-Nitrobenzyl (PNB) Leaving Group in endo-BCN-O-PNB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the precise and efficient modification of biomolecules is paramount. endo-Bicyclo[6.1.0]nonyne-O-p-nitrobenzyl carbonate (endo-BCN-O-PNB) has emerged as a valuable bifunctional reagent, enabling the covalent attachment of the strained alkyne BCN to amine-containing molecules. This technical guide provides an in-depth analysis of the critical function of the p-nitrobenzyl (PNB) group as a leaving group in this process, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Dual Functionality of this compound

This compound is strategically designed with two key functionalities:

-

The bicyclo[6.1.0]nonyne (BCN) moiety is a strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the subsequent "click" conjugation of the BCN-modified molecule to an azide-tagged partner.

-

The p-nitrophenyl (PNP) carbonate group provides a reactive handle for the initial conjugation to primary and secondary amines, such as the side chain of lysine residues in proteins.

The focus of this guide is the latter functionality, which is critically dependent on the role of the p-nitrobenzyloxycarbonyl (PNB) group.

The PNB Group as an Efficient Leaving Group

The core function of the PNB group in this compound is to serve as an effective leaving group during nucleophilic attack by an amine. This reaction results in the formation of a stable carbamate linkage between the BCN moiety and the target molecule.

The efficiency of a leaving group is determined by its ability to stabilize the negative charge that develops as the bond to the carbonyl carbon breaks. The p-nitrophenoxide ion, the form in which the PNB group departs, is an excellent leaving group due to the following factors:

-

Resonance Stabilization: The negative charge on the phenoxide oxygen can be delocalized across the benzene ring.

-

Inductive Effect of the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the para position further delocalizes the negative charge through resonance and inductive effects, significantly stabilizing the resulting anion. This enhanced stabilization makes the p-nitrophenoxide a weaker base and, consequently, a better leaving group.

The stability of the p-nitrophenoxide anion is reflected in the pKa of its conjugate acid, p-nitrophenol, which is approximately 7.15. A lower pKa value of the conjugate acid corresponds to a more stable anion and thus a better leaving group.

Reaction Mechanism

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. This is generally considered to be a two-step process involving a tetrahedral intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group, the p-nitrophenoxide anion. The p-nitrophenoxide is then protonated by a proton source in the reaction medium to form p-nitrophenol.

dot

Caption: Reaction mechanism of this compound with an amine.

Quantitative Analysis of Leaving Group Efficiency

The efficiency of the reaction is often expressed as a second-order rate constant (k), which is dependent on the nucleophilicity of the amine and the reaction conditions (e.g., solvent, pH, and temperature).

For comparison, N-hydroxysuccinimidyl (NHS) esters are another class of commonly used amine-reactive reagents in bioconjugation. Both PNP carbonates and NHS esters react with amines to form stable linkages (carbamates and amides, respectively) and release a leaving group with a similar pKa (pKa of N-hydroxysuccinimide is ~6.0).

| Leaving Group Precursor | Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Resulting Linkage |

| p-Nitrophenyl Carbonate | p-Nitrophenoxide | p-Nitrophenol | ~7.15 | Carbamate |

| N-Hydroxysuccinimidyl Ester | N-Hydroxysuccinimide | N-Hydroxysuccinimide | ~6.0 | Amide |

Generally, the reactivity of NHS esters with aliphatic amines is slightly higher than that of PNP carbonates under similar conditions. However, PNP carbonates can offer advantages in terms of stability and selectivity in certain applications. The steric bulk of the bicyclo[6.1.0]nonyne (BCN) moiety in this compound may also influence the reaction rate compared to less sterically hindered reagents.

Experimental Protocol: Labeling of a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein via its lysine residues. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0). The buffer should be free of primary amines (e.g., Tris).

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Purification: Remove the excess, unreacted this compound and the p-nitrophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Characterization: The degree of labeling can be determined using various methods, such as MALDI-TOF mass spectrometry or by quantifying the amount of BCN incorporated using a subsequent SPAAC reaction with an azide-functionalized reporter molecule.

dot

Caption: Experimental workflow for protein labeling with this compound.

Conclusion

The p-nitrobenzyl group in this compound plays a crucial role as an efficient leaving group, facilitating the reliable formation of stable carbamate linkages with amine-containing biomolecules. Its effectiveness is rooted in the electronic stabilization provided by the p-nitro group, which renders the corresponding phenoxide a weak base. This allows for controlled and specific modification under biocompatible conditions, making this compound a powerful tool for researchers in drug development and chemical biology, enabling the construction of complex bioconjugates for a wide range of applications.

Methodological & Application

Application Notes and Protocols: Synthesis and Application of endo-BCN-O-PNB for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The nature of the linker, including its length, rigidity, and chemical properties, significantly influences the efficacy of the resulting PROTAC.

This document provides a detailed protocol for the synthesis of endo-BCN-O-PNB , an alkyl/ether-based PROTAC linker, and its subsequent application in the construction of PROTACs via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." The endo-BCN (bicyclo[6.1.0]nonyne) moiety is a strained alkyne that reacts efficiently and selectively with azides without the need for a cytotoxic copper catalyst, making it ideal for biological applications. The p-nitrophenyl (PNB) carbonate group serves as a reactive handle for conjugation to an amine-functionalized ligand.

Properties of this compound

| Property | Value |

| Chemical Name | ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 4-nitrophenyl carbonate |

| Molecular Formula | C₁₇H₁₇NO₅ |

| Molecular Weight | 315.32 g/mol [] |

| CAS Number | 1263166-91-1[] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DCM, THF, and DMSO |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 1,5-cyclooctadiene. The first step is the synthesis of the key intermediate, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH). The second step is the conversion of the alcohol to the corresponding p-nitrophenyl carbonate.

Experimental Protocol 1: Synthesis of (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)

This protocol is adapted from the stereoselective synthesis of bicyclo[6.1.0]nonene precursors.

Materials:

-

1,5-Cyclooctadiene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Potassium tert-butoxide (KOtBu)

-

Diethyl ether (anhydrous)

-

N-Bromosuccinimide (NBS)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF) (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Cyclopropanation: To a solution of 1,5-cyclooctadiene in DCM, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate dropwise at room temperature. Stir the reaction mixture overnight. After completion, filter the mixture and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the endo-bicyclo[6.1.0]non-4-ene-9-carboxylate.

-

Hydrolysis: Dissolve the ester in diethyl ether. In a separate flask, prepare a suspension of KOtBu in anhydrous diethyl ether and add water. Add the ester solution to the KOtBu suspension and stir vigorously overnight at room temperature. Acidify the reaction mixture with dilute HCl and extract with ether. Dry the organic layer over MgSO₄, filter, and concentrate to yield anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.

-

Bromination and Debromination: Dissolve the carboxylic acid in a suitable solvent and perform a bromination/debromination sequence to introduce the alkyne functionality. This typically involves reaction with NBS followed by elimination with a strong base like KHMDS to yield endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid.

-

Reduction: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0°C and slowly add a solution of the carboxylic acid in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate and purify the crude product by silica gel chromatography to afford endo-BCN-OH.

Experimental Protocol 2: Synthesis of this compound

Materials:

-

endo-BCN-OH

-

p-Nitrophenyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve endo-BCN-OH in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add anhydrous pyridine to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of p-nitrophenyl chloroformate in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Application of this compound in PROTAC Synthesis

The synthesized this compound linker can be used to construct a PROTAC in a modular fashion. This involves two main steps:

-

Conjugation of this compound to an amine-containing E3 ligase ligand or target protein ligand.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the corresponding azide-functionalized binding partner.

Experimental Protocol 3: Synthesis of a PROTAC via SPAAC

This protocol provides a general procedure for the SPAAC reaction. The specific conditions may need to be optimized for the particular substrates.

Materials:

-

BCN-functionalized E3 ligase ligand (synthesized from this compound)

-

Azide-functionalized target protein ligand (synthesis will vary depending on the ligand)

-

Dimethyl sulfoxide (DMSO) or a mixture of aqueous buffer and a co-solvent like DMSO or DMF

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the BCN-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO).

-

Add an equimolar amount of the azide-functionalized target protein ligand to the solution.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific azide. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the final PROTAC molecule.

-

Lyophilize the pure fractions to obtain the PROTAC as a solid.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can be introduced to cells where it facilitates the degradation of the target protein.

Conclusion

The this compound linker provides a versatile and efficient tool for the synthesis of PROTACs. The protocols outlined in this document offer a comprehensive guide for the preparation of this linker and its application in constructing PROTACs through a robust and biocompatible click chemistry approach. The modular nature of this synthetic strategy allows for the rapid generation of PROTAC libraries with diverse E3 ligase and target protein ligands, facilitating the optimization of potent and selective protein degraders for therapeutic development.

References

Application Notes and Protocols for Bioconjugation using endo-BCN-O-PNB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-O-PNB (endo-Bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate) is a highly reactive, amine-specific click chemistry reagent designed for bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of an azide-modified biomolecule to the BCN moiety without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems.[1][2] The endo stereoisomer of BCN is reported to be more reactive in SPAAC reactions compared to its exo counterpart.[3]

The key features of this compound include a strained bicyclononyne (BCN) group for the SPAAC reaction and a p-nitrophenyl (PNP) carbonate group, which is an excellent leaving group for efficient reaction with primary amines on biomolecules such as proteins and peptides.[4][5] This two-step approach first involves the introduction of the BCN handle onto an amine-containing biomolecule, followed by the highly specific and efficient SPAAC reaction with an azide-functionalized molecule of interest. This reagent is particularly useful for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Chemical Properties and Reactivity

This compound is a solid, typically white to off-white, with good solubility in organic solvents such as DMSO and DMF. The p-nitrophenyl carbonate group is susceptible to hydrolysis, particularly at higher pH. Therefore, it is crucial to handle the reagent in anhydrous conditions and use it promptly after dissolution. The stability of p-nitrophenyl esters is generally higher in acidic to neutral aqueous solutions and they are more rapidly cleaved under basic conditions.

The bioconjugation process involves two key reactions:

-

Amine Acylation: The primary amine of a biomolecule attacks the carbonyl carbon of the p-nitrophenyl carbonate, leading to the formation of a stable carbamate linkage and the release of p-nitrophenol. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained triple bond of the BCN moiety reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is bioorthogonal and proceeds efficiently under physiological conditions.

Quantitative Data

The efficiency and kinetics of bioconjugation with this compound are influenced by several factors, including the specific reactants, solvent, temperature, and pH. The following tables summarize key quantitative data for SPAAC reactions involving BCN.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) of endo-BCN with Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |

| Second-Order Rate Constant (k₂) of exo-BCN with Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) |

| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) with DBCO * | Reference |

| PBS | 7.0 | 0.32 - 0.85 | |

| HEPES | 7.0 | 0.55 - 1.22 | |

| MES | 5.0 - 6.0 | Varies | |

| Borate | 8.0 - 10.0 | Varies | |

| DMEM | 7.4 | 0.59 - 0.97 | |

| RPMI | 7.4 | 0.27 - 0.77 |

*Note: While this data is for DBCO, it provides a general understanding of buffer effects on SPAAC rates. Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the introduction of the BCN moiety onto a protein using this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the BCN-modified protein to an azide-containing molecule.

Materials:

-

BCN-modified protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the BCN-modified protein with a 1.5 to 5-fold molar excess of the azide-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction time may require optimization based on the specific reactants.

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted azide-containing molecules.

-

Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizations

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Chemical reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Yield of BCN-modified Protein | Hydrolysis of this compound: Reagent exposed to moisture or dissolved in aqueous buffer for too long. | Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Minimize the time the reagent is in an aqueous environment before reacting with the protein. |

| Suboptimal pH: Reaction pH is too low for efficient amine acylation. | Ensure the reaction buffer is at a pH between 7.5 and 8.5. | |

| Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the protein for the reagent. | Perform a buffer exchange to an amine-free buffer (e.g., PBS) before the reaction. | |

| Low Yield of Final Bioconjugate | Inefficient SPAAC reaction: Insufficient incubation time or suboptimal temperature. | Increase the incubation time and/or temperature (e.g., from 4°C to room temperature or 37°C). |

| Steric hindrance: The azide or BCN moiety is not easily accessible. | Consider using a linker with a PEG spacer to increase the distance between the biomolecule and the reactive group. | |

| Precipitation of Protein during Reaction | High concentration of organic solvent: DMSO or DMF can denature the protein. | Keep the final concentration of the organic solvent below 10% (v/v). |

| Hydrophobicity of the conjugate: The attached molecule is highly hydrophobic. | Use a more hydrophilic version of the azide-containing molecule or a BCN reagent with a PEG spacer. | |

| Non-specific Binding | Reactive impurities in reagents: | Ensure high purity of all reagents. |

| Inappropriate purification method: | Use a purification method that effectively separates the desired conjugate from unreacted components and byproducts. Size-exclusion chromatography is often effective. |

References

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BCN-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Application Notes: Leveraging endo-BCN-O-PNB for Advanced Protein Bioconjugation

Introduction

The selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling researchers to probe protein function, develop novel therapeutics, and create advanced diagnostic tools. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, facilitates the covalent ligation of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] Within the diverse toolkit of SPAAC reagents, bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as highly effective tools due to their favorable balance of reactivity, stability, and hydrophilicity.[3][4]

The endo-BCN-O-PNB reagent is an ether-linked derivative of bicyclononyne designed for SPAAC reactions. It contains the strained alkyne (the BCN group) necessary for rapid, catalyst-free "click" reactions with azide-modified molecules, such as proteins.[5] The endo stereoisomer of BCN is often preferred as it exhibits a slightly higher reaction rate compared to its exo counterpart. These application notes provide an overview of the use of this compound in reacting with azide-labeled proteins, complete with quantitative data and detailed protocols for researchers in biochemistry, drug development, and molecular biology.

Principle of the Reaction

The reaction between this compound and an azide-labeled protein is a [3+2] cycloaddition. The high ring strain (~18 kcal/mol) of the cyclooctyne in the BCN moiety is the driving force that significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and selectively with azides at physiological temperatures. This process is termed "bioorthogonal" because the azide and BCN functional groups are abiotic and react exclusively with each other, ignoring the vast array of other functional groups present in biological systems, thus preventing off-target modifications. The resulting product is a stable triazole linkage, covalently connecting the protein to the molecule of interest carried by the this compound reagent.

Applications

The versatility and biocompatibility of the endo-BCN-azide ligation have led to its adoption in a wide range of applications:

-

Proteomics and Protein Labeling: Proteins can be metabolically labeled with azide-containing amino acids (e.g., L-azidohomoalanine, AHA) and subsequently "clicked" with this compound conjugated to a reporter tag (e.g., a fluorophore or biotin). This allows for the visualization, identification, and enrichment of newly synthesized proteins.

-

Drug Development and Delivery: this compound can serve as a bifunctional linker in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). An antibody or targeting ligand can be modified with an azide, allowing for the precise attachment of a drug or payload via the BCN linker.

-

Surface Immobilization: Azide-modified proteins can be specifically immobilized on surfaces functionalized with BCN, enabling the development of protein microarrays and novel biosensors.

-

In Vivo Imaging: The copper-free nature of SPAAC makes it suitable for labeling proteins in living cells and organisms, allowing for real-time tracking of protein localization and dynamics.

Quantitative Data

The efficiency of a SPAAC reaction is typically described by its second-order rate constant (k₂), where a higher value indicates a faster reaction. The table below summarizes key quantitative data for BCN reactions, providing a basis for experimental design.

| Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Notes |

| endo-BCN-OH + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | The endo isomer is approximately 1.5 times more reactive than the exo isomer. |

| exo-BCN-OH + Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | Demonstrates the lower reactivity of the exo isomer. |

| endo-BCN + 2-azidoethanol | 0.19 - 0.21 | Human Blood Plasma, 20°C | Shows robust reactivity in a complex biological medium. |

| endo-BCN + Benzyl Azide | 0.15 | DMSO, 37°C | Reaction rate is influenced by solvent and temperature. |

| BCN-Biotin + Azide-functionalized surface | - | 37°C | Optimal reaction time determined to be ~20 minutes. |

| DBCO-Biotin + Azide-functionalized surface | - | 37°C | Optimal reaction time determined to be ~15 minutes; DBCO is generally faster than BCN. |

Visualizations

The following diagrams illustrate the core principle of bioorthogonal labeling and the general experimental workflow for the this compound reaction with azide-labeled proteins.

Caption: The principle of bioorthogonal chemistry using SPAAC.

Caption: Experimental workflow for protein labeling via SPAAC.

Experimental Protocols

The following are detailed protocols for the metabolic labeling of a protein with an azide handle and the subsequent bioconjugation with this compound.

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine surrogate, L-azidohomoalanine (AHA), into a target protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

LB medium and M9 minimal medium.

-

L-azidohomoalanine (AHA).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotics.

-

Standard protein purification reagents (e.g., lysis buffer, chromatography columns).

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Main Culture Growth: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

-

Methionine Starvation (Optional but Recommended): Pellet the cells by centrifugation (5,000 x g, 15 min, 4°C). Wash the cell pellet twice with pre-warmed, methionine-free M9 medium to deplete endogenous methionine.

-

AHA Incorporation: Resuspend the cell pellet in 1 L of fresh, methionine-free M9 medium. Add L-azidohomoalanine (AHA) to a final concentration of 50 mg/L.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Harvesting: Incubate the culture for 4-6 hours at 30°C (or other optimized temperature for your protein). Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.

-

Purification and Verification: Purify the azide-modified protein using standard chromatography techniques appropriate for your protein. Confirm the successful incorporation of AHA by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol details the reaction of the purified azide-labeled protein (Protein-N₃) with this compound.

Materials:

-

Purified azide-labeled protein (Protein-N₃) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Size-exclusion chromatography column or dialysis cassettes for purification.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store desiccated at -20°C.

-

Ensure the Protein-N₃ is in a suitable reaction buffer. If the buffer contains primary amines (like Tris), exchange it for PBS or a similar amine-free buffer. Adjust the protein concentration (e.g., to 1 mg/mL or ~10-100 µM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of Protein-N₃.

-

Add the this compound stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

-

Gently mix the reaction by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction mixture. Typical conditions are 2-6 hours at room temperature or 6-12 hours at 4°C. The optimal time may vary depending on the protein and reactant concentrations. The reaction can be monitored by SDS-PAGE (observing a mobility shift) or mass spectrometry.

-

-

Purification:

-

After the incubation is complete, remove the excess, unreacted this compound reagent.

-

This is typically achieved using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

-

-

Analysis and Storage:

-

Confirm the successful conjugation by analyzing the purified product via SDS-PAGE, mass spectrometry, or a functional assay specific to the attached PNB group.

-

Store the final protein conjugate under conditions appropriate for the specific protein.

-

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cellular Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing endo-BCN-O-PNB Derived Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell labeling is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of cellular processes in real-time. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for these applications. This copper-free click chemistry reaction allows for the specific and efficient labeling of biomolecules in their native environment without causing cellular toxicity.[1][2][3]

This document provides a comprehensive protocol for a two-step cell labeling strategy. The first step involves the metabolic incorporation of an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz), into the cell's glycans.[4][5] The second step utilizes a fluorescent probe, synthesized from endo-BCN-O-PNB, to label these azide-modified glycans via a SPAAC reaction. This protocol is designed for researchers in cell biology, chemical biology, and drug discovery to visualize and quantify cellular components.

Principle of the Technology

The cell labeling strategy is based on a two-step process:

-

Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azido sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). This sugar analog is taken up by the cells and processed through the sialic acid biosynthetic pathway, resulting in the incorporation of azide groups onto cell surface glycans. The azide group serves as a bioorthogonal handle, meaning it does not react with native cellular components.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified cells are then treated with a fluorescent probe containing a bicyclononyne (BCN) group. The high ring strain of the BCN group drives a rapid and specific reaction with the azide, forming a stable triazole linkage and covalently attaching the fluorophore to the cell surface glycans.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the successful implementation of this cell labeling protocol.

| Parameter | Reagent | Concentration Range | Typical Concentration | Reference |

| Metabolic Labeling | Ac4ManNAz | 25-50 µM | 25 µM | |

| SPAAC Labeling | BCN-Fluorophore | 1-50 µM | 10 µM | |

| Cell Seeding Density | Adherent Cells | 1x10^5 - 5x10^5 cells/mL | 2.5x10^5 cells/mL |

| Parameter | Duration | Temperature | Reference |

| Metabolic Labeling Incubation | 1-3 days | 37°C | |

| SPAAC Labeling Incubation | 15-60 minutes | 37°C | |

| Cell Viability Assay Incubation | 1-4 hours | 37°C |

Experimental Protocols

Protocol 1: Synthesis of a BCN-Fluorophore Probe from this compound

This protocol describes the synthesis of a BCN-containing fluorescent probe by reacting this compound with an amine-functionalized fluorophore. The p-nitrophenyl (PNP) carbonate group on this compound is a good leaving group that readily reacts with primary amines.

Materials:

-

This compound

-

Amine-functionalized fluorophore (e.g., Alexa Fluor 488 Cadaverine)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)